molecular formula C8H7F3N2O B2718237 N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide CAS No. 1207026-58-1

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide

Cat. No.: B2718237
CAS No.: 1207026-58-1
M. Wt: 204.152
InChI Key: MGAAHIIMNMNOGV-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)pyridine-3-carboxamide is a chemical compound of significant interest in research and development, particularly within medicinal chemistry and crop protection. It belongs to the class of pyridine carboxamides, a group known for its diverse biological activities. The compound features a pyridine ring substituted with a carboxamide group at the 3-position, which is further functionalized with a 2,2,2-trifluoroethyl moiety. This structure combines the hydrogen-bonding capabilities and molecular rigidity of the pyridine-carboxamide scaffold with the unique physicochemical properties imparted by the trifluoromethyl group. The incorporation of the trifluoromethyl group is a strategic element in modern compound design. This group is strongly electron-withdrawing and can significantly influence a molecule's lipophilicity, metabolic stability, and biomolecular binding affinity . These properties are crucial for enhancing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates . In the field of agrochemistry, the pyridine carboxamide structure is a recognized pharmacophore. Related compounds have been extensively developed as fungicides, functioning as potent Succinate Dehydrogenase Inhibitors (SDHIs) that disrupt cellular energy production in pathogenic fungi . Furthermore, the 2,2,2-trifluoroethylamine component is a valuable synthon in organic synthesis, frequently employed in the construction of functionalized molecules and has been utilized in the synthesis of complex, bioactive pyrrolidine derivatives . This product is intended for research purposes as a building block or intermediate in the synthesis of more complex molecules, for use in biological screening assays, or for structure-activity relationship (SAR) studies. It is supplied as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-13-7(14)6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAAHIIMNMNOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 2,2,2-trifluoroethylamine under specific conditions. One common method includes the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide with related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key References
This compound Pyridine-3-carboxamide Trifluoroethylamine at carboxamide C₈H₇F₃N₂O 204.15
6-(3-Fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide Piperidine-3-carboxamide Trifluoroethyl-piperidine, 3-fluorophenyl C₁₉H₁₉F₄N₃O 381.37
5-(3-((1-Phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)... Furo[2,3-b]pyridine Trifluoroethylamino, phenylcyclopropyl C₃₄H₂₆F₄N₄O₃ 638.59
3-Amino-N-methylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine Methylamine, thiophene ring C₁₀H₁₀N₃OS 235.27

Key Observations :

  • Fluorination: The trifluoroethyl group increases molecular weight and lipophilicity (logP) relative to non-fluorinated analogs (e.g., thienopyridine in ).
  • Bioisosteres: Piperidine and thienopyridine cores offer conformational flexibility and altered electronic profiles, impacting target binding .

Trends :

  • Coupling Agents : Tetramethylisouronium hexafluorophosphate (V) and HATU are preferred for amide bond formation due to high efficiency .
  • Solvents : Polar aprotic solvents (DMF, THF) are standard for solubility and reaction homogeneity .
Lipophilicity and Solubility
  • Trifluoroethyl Group : Increases logP by ~1.5 units compared to ethyl analogs, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Thienopyridine vs. Pyridine: Thienopyridine’s sulfur atom lowers logP relative to pyridine, balancing lipophilicity and solubility .
Metabolic Stability
  • Fluorination reduces oxidative metabolism via cytochrome P450 enzymes, prolonging half-life . Piperidine-containing analogs (e.g., ) may undergo rapid N-dealkylation, whereas trifluoroethyl groups resist such degradation .
Target Interactions
  • Pyridine vs. Piperidine : Pyridine’s planar structure favors flat binding pockets (e.g., kinase ATP sites), while piperidine’s chair conformation suits helical or globular domains .
  • Electron-Withdrawing Effects : The trifluoroethyl group polarizes the carboxamide NH, strengthening hydrogen bonds with targets like proteases .

Biological Activity

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a carboxamide group and a trifluoroethyl moiety. The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Property Description
Molecular Formula C₈H₈F₃N₃O
Molecular Weight 211.16 g/mol
Solubility Moderate (dependent on solvent)
Melting Point Not extensively reported; varies with purity

This compound acts primarily as an antagonist of calcitonin gene-related peptide (CGRP) receptors. This interaction is significant in the context of pain modulation and migraine treatment. The compound's ability to inhibit CGRP signaling pathways may contribute to its therapeutic potential in various conditions, including migraine and other neurological disorders .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. In vitro studies have shown efficacy against a range of bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties. In various studies, it demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values : Reported in the low micromolar range, indicating potent activity .

Case Studies

  • CGRP Antagonism in Migraine Treatment
    • A study highlighted the efficacy of this compound as a CGRP receptor antagonist in preclinical models, demonstrating significant reductions in migraine-like behaviors.
  • Antimicrobial Efficacy
    • A series of experiments evaluated the compound's effectiveness against various pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant strains of bacteria .

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Optimization of Derivatives : Modifying the structure to enhance potency and selectivity against specific targets.
  • Clinical Trials : Conducting human trials to evaluate safety and efficacy in treating migraines and infections.
  • Exploration of Additional Targets : Investigating other potential targets within cancer biology and infectious diseases.

Q & A

Q. What are the common synthetic routes for preparing N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide, and what reagents are critical for its formation?

The synthesis typically involves coupling a pyridine-3-carboxylic acid derivative with 2,2,2-trifluoroethylamine. A carbonyl source like 1,1'-carbonyldiimidazole (CDI) is often used to activate the carboxylic acid, enabling efficient amide bond formation. For example, CDI-mediated coupling has been applied to structurally similar carboxamides in solid-phase synthesis for pharmaceutical intermediates . Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis.

Q. How can the purity and structural integrity of this compound be validated?

Analytical methods include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% is typical for research-grade material) .
  • NMR : Key signals include the trifluoroethyl group (δ ~3.8–4.2 ppm for CH2CF3 protons and δ ~120–125 ppm for CF3 in 19F^{19}\text{F} NMR) and pyridine ring protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peaks matching the molecular formula (C9H8F3N2O).

Q. What role does the trifluoroethyl group play in the compound’s physicochemical properties?

The CF3 group enhances metabolic stability by reducing oxidative metabolism and increases lipophilicity (logP ~1.5–2.0), improving membrane permeability. Its strong electron-withdrawing effect also lowers the pKa of adjacent amines, which can modulate binding interactions in biological targets .

Advanced Research Questions

Q. How does the conformational flexibility of the trifluoroethyl moiety influence binding affinity in enzyme inhibition studies?

Molecular dynamics simulations suggest that the trifluoroethyl group stabilizes ligand-receptor interactions via hydrophobic packing and fluorine-mediated hydrogen bonding. For example, in kinase inhibitors, the CF3 group occupies a hydrophobic pocket, while the pyridine ring participates in π-π stacking. Competitive binding assays (e.g., SPR or ITC) can quantify these effects, with ΔG changes of ~-2 to -3 kcal/mol observed in optimized analogs .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in 13C^{13}\text{C} NMR chemical shifts (e.g., CF3 signals at δ ~120–125 ppm) may arise from solvent polarity or tautomerism. To resolve this:

  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Compare computational (DFT) predictions of chemical shifts with experimental data .
  • Use X-ray crystallography to confirm solid-state conformation, as seen in related pyridinecarboxamide structures with resolved bond angles (e.g., C–N–C ~120°) .

Q. How can reaction yields be optimized for large-scale synthesis while avoiding trifluoroethyl group degradation?

Key optimizations include:

  • Protection of the pyridine nitrogen with Boc groups to prevent side reactions during coupling.
  • Low-temperature coupling (-10°C) to suppress racemization or CF3 group hydrolysis.
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate CDI-mediated coupling, achieving yields >85% in pilot-scale reactions .

Q. What in silico approaches predict the metabolic stability of this compound in preclinical studies?

Tools like Schrödinger’s ADMET Predictor or SwissADME can model:

  • CYP450 metabolism : The trifluoroethyl group reduces susceptibility to CYP3A4/2D6 oxidation.
  • Plasma protein binding : Predicted binding >90% due to high lipophilicity.
  • Half-life : Simulations suggest t1/2_{1/2} ~4–6 hours in murine models, aligning with in vivo PK data for analogs .

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